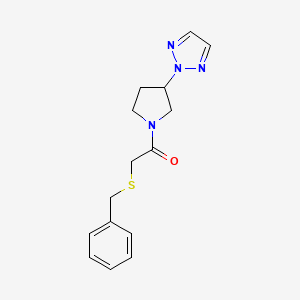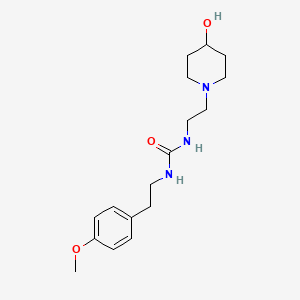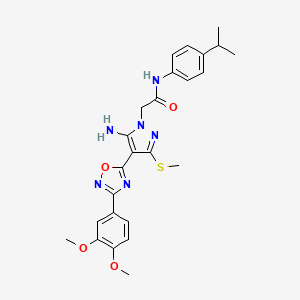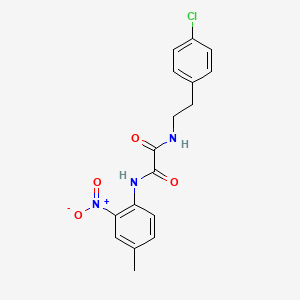![molecular formula C18H23N5O3 B2415002 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034225-06-2](/img/structure/B2415002.png)
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization of Complex Compounds
- Research involving the synthesis and characterization of complex compounds derived from pyrrolidine and pyridazine structures highlights advancements in chemical synthesis techniques. For example, the study of the structure of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine demonstrated the intricate interactions within these compounds and their potential applications in material science and catalysis (Saldías et al., 2020).
Heterocyclic Chemistry
- Transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic structures, including imidazopyridines and diazaaceanthrylenes, showcase the versatility of these compounds in synthesizing novel pharmaceuticals and materials (Kolar et al., 1996).
Antimicrobial and Antimycobacterial Activity
- The synthesis of nicotinic acid hydrazide derivatives from pyridine structures and their subsequent evaluation for antimicrobial and antimycobacterial activities highlight the potential of these compounds in developing new antibiotics (R.V.Sidhaye et al., 2011).
Antioxidant and Antimicrobial Activities
- A study on the synthesis, antioxidant, and antimicrobial activities of new benzimidazole derivatives indicates the significant potential of these compounds in creating effective antioxidants and antimicrobial agents, which could be vital in pharmaceutical applications (Bassyouni et al., 2012).
Novel Antiviral Agents
- Research on benzofuran-transition metal complexes with potential antiviral properties opens up new avenues for the development of antiviral drugs, particularly against HIV and HCV, demonstrating the role of complex heterocyclic compounds in medicinal chemistry (Galal et al., 2010).
properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22(2)15-7-8-16(20-19-15)25-12-9-10-23(11-12)18(24)17-13-5-3-4-6-14(13)26-21-17/h7-8,12H,3-6,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLBBVFKINDKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC4=C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)

![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B2414928.png)
![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)



![Methyl 2-[(2-methylbutan-2-yl)amino]propanoate](/img/structure/B2414935.png)

